Chemical Structure, Properties, and Synthetic Utility of 1H-Indazole-7-Carbothioamide in Targeted Drug Discovery
Chemical Structure, Properties, and Synthetic Utility of 1H-Indazole-7-Carbothioamide in Targeted Drug Discovery
Executive Summary
1H-indazole-7-carbothioamide (CAS: 1186195-19-6) is a highly specialized, privileged building block utilized in advanced medicinal chemistry and rational drug design. Featuring a fused bicyclic indazole core substituted with a carbothioamide moiety at the 7-position, this compound serves as a critical precursor for synthesizing complex heterocyclic scaffolds, most notably thiazolyl-indazoles. These downstream derivatives are potent ATP-competitive inhibitors of oncogenic kinases. This technical whitepaper details the structural properties, mechanistic utility, and validated synthetic workflows for utilizing 1H-indazole-7-carbothioamide in drug discovery programs.
Structural and Physicochemical Profiling
The architectural significance of 1H-indazole-7-carbothioamide lies in its specific regiochemistry. Indazole derivatives are widely recognized as privileged scaffolds in medicinal chemistry[1]. However, substitution at the C7 position imparts unique steric and electronic properties compared to the more common C5 or C6 isomers.
The proximity of the C7 carbothioamide group to the N1-H of the indazole core allows for intramolecular hydrogen bonding. This interaction restricts the rotational freedom of the thioamide group, locking the molecule into a pre-organized, coplanar conformation. In the context of kinase inhibitor design, this rigidification is highly desirable as it minimizes the entropic penalty upon binding to the narrow ATP-binding hinge region of target kinases.
Quantitative Physicochemical Data
To facilitate integration into cheminformatics pipelines and Lipinski Rule-of-Five assessments, the core physicochemical properties of the compound are summarized below:
| Property | Value | Structural Implication |
| Chemical Name | 1H-indazole-7-carbothioamide | Core pharmacophore precursor |
| CAS Registry Number | 1186195-19-6 | Unique identifier for procurement |
| Molecular Formula | C8H7N3S | - |
| Molecular Weight | 177.23 g/mol | Low MW, ideal for fragment-based design |
| Hydrogen Bond Donors | 2 | Indazole N1-H and Thioamide -NH₂ |
| Hydrogen Bond Acceptors | 2 | Indazole N2 and Thioamide C=S |
| Topological Polar Surface Area | ~83.5 Ų | Excellent membrane permeability profile |
Mechanistic Role in Drug Design
Carbothioamides serve as versatile precursors for various heterocyclic anticancer agents[2]. When 1H-indazole-7-carbothioamide is cyclized into a 7-(thiazol-2-yl)-1H-indazole scaffold, the resulting molecules act as potent, ATP-competitive inhibitors of receptor tyrosine kinases (e.g., VEGFR, FGFR) and serine/threonine kinases (e.g., Aurora kinases).
The indazole core acts as the primary hinge-binding motif, forming critical bidentate hydrogen bonds with the kinase backbone (typically via N1-H and N2). The newly formed thiazole ring at the C7 position projects into the hydrophobic pocket adjacent to the hinge, while further substitutions on the thiazole can be engineered to access the solvent-exposed region or the DFG-out allosteric pocket.
VEGFR Kinase Inhibition Pathway by Thiazolyl-Indazole Derivatives.
Synthetic Workflows and Methodologies
The transformation of nitriles to primary thioamides is a critical step in organic synthesis, often achieved via oxidative thiolysis or the use of hydrosulfide salts[3]. The following protocols detail the synthesis of 1H-indazole-7-carbothioamide and its subsequent conversion into a bioactive thiazole scaffold.
Protocol 1: Lewis Acid-Catalyzed Thiolysis of 1H-Indazole-7-Carbonitrile
This protocol converts the commercially available nitrile precursor into the target carbothioamide.
Reagents: 1H-indazole-7-carbonitrile (1.0 eq), Sodium hydrosulfide hydrate (NaSH·xH₂O, 3.0 eq), Magnesium chloride hexahydrate (MgCl₂·6H₂O, 1.5 eq), N,N-Dimethylformamide (DMF).
Step-by-Step Methodology:
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Solvation: Dissolve 1H-indazole-7-carbonitrile in anhydrous DMF (0.2 M concentration) at room temperature.
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Causality: DMF is a polar aprotic solvent. It effectively solvates the Na⁺ cations, leaving the SH⁻ nucleophile relatively unsolvated ("naked") and highly reactive.
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Activation: Add MgCl₂·6H₂O to the stirring solution and stir for 15 minutes.
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Causality: The Mg²⁺ ion acts as a Lewis acid, coordinating to the nitrogen of the carbonitrile group. This coordination withdraws electron density from the nitrile carbon, drastically increasing its electrophilicity.
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Nucleophilic Attack: Add NaSH hydrate in one portion. Stir the reaction mixture at room temperature for 12–16 hours.
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Self-Validating Check: Perform Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate system. The reaction is complete when the starting material spot disappears and a new, highly polar spot (lower Rf) appears, corresponding to the thioamide.
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Isolation: Pour the mixture into ice-cold distilled water. The hydrophobic 1H-indazole-7-carbothioamide will precipitate as a yellow/white solid. Filter, wash with cold water, and dry under a vacuum.
Protocol 2: Hantzsch Thiazole Cyclocondensation (Downstream Application)
This protocol utilizes the synthesized carbothioamide to generate the kinase-inhibiting thiazolyl-indazole scaffold.
Reagents: 1H-indazole-7-carbothioamide (1.0 eq), α-bromoacetophenone derivative (1.1 eq), Absolute Ethanol.
Step-by-Step Methodology:
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Suspension: Suspend the carbothioamide and the α-bromoketone in absolute ethanol (0.1 M).
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Causality: Ethanol is a polar protic solvent that facilitates the necessary proton transfers during the cyclocondensation mechanism.
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Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours.
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Causality: Heat drives the thermodynamic dehydration step. The sulfur atom first acts as a nucleophile, displacing the bromide. Subsequently, the thioamide nitrogen attacks the ketone carbonyl, followed by the elimination of water to aromatize the thiazole ring.
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Crystallization: Allow the reaction to cool to 0°C. The product typically crystallizes directly as a hydrobromide salt. Filter and wash with cold ethanol.
Synthetic Workflow from Nitrile Precursor to Thiazolyl-Indazole Scaffold.
Analytical Validation
To ensure the integrity of the synthesized 1H-indazole-7-carbothioamide before proceeding to downstream library synthesis, rigorous analytical validation is required. The expected spectral data below serves as a self-validating reference system for quality control.
| Analytical Technique | Expected Spectral Signals | Structural Assignment |
| ¹H NMR (DMSO-d₆) | ~13.10 ppm (s, 1H) | Indazole N1-H (highly deshielded) |
| ~10.15 ppm (br s, 1H) & ~9.60 ppm (br s, 1H) | Thioamide -NH₂ (diastereotopic due to restricted rotation) | |
| 7.20 – 8.10 ppm (m, 3H) | Aromatic indazole protons (C3, C4, C5, C6) | |
| ¹³C NMR (DMSO-d₆) | ~201.5 ppm | Thioamide Carbon (C=S) |
| FT-IR (ATR) | 3350, 3280 cm⁻¹ | N-H stretching (primary amine and indazole NH) |
| ~1620 cm⁻¹ | C=N stretching (indazole core) | |
| ~1150 cm⁻¹ | C=S stretching (thioamide) | |
| LC-MS (ESI+) | m/z 178.0 | [M+H]⁺ molecular ion |
References
1.[1] Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances / National Center for Biotechnology Information (NCBI). Available at:[Link] 2.[3] Selectively Oxidative Thiolysis of Nitriles into Primary Thioamides and Insecticidal Application. Advanced Synthesis & Catalysis / ResearchGate. Available at:[Link] 3.[2] Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, and DNA Binding Studies. ACS Omega. Available at:[Link]
